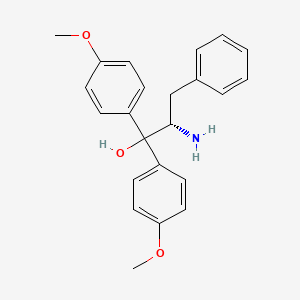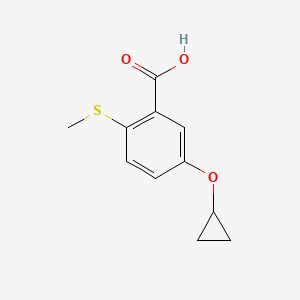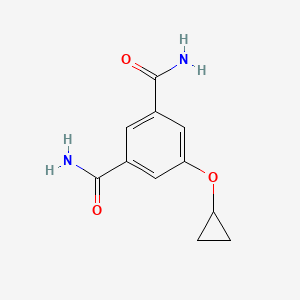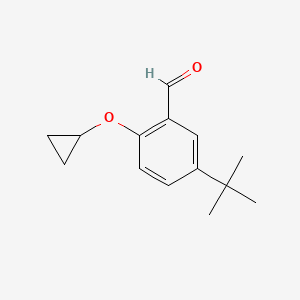
(2S)-2-amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a unique structure with two methoxyphenyl groups and a phenyl group attached to a central carbon atom, along with an amino group and a hydroxyl group. Its stereochemistry is denoted by the (S) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol typically involves multi-step organic reactions. One common method includes the use of chiral catalysts to induce the desired stereochemistry. The starting materials often include 4-methoxybenzaldehyde and phenylacetaldehyde, which undergo a series of condensation and reduction reactions to form the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. Catalysts such as chiral ligands or enzymes may be employed to achieve the desired stereochemistry on a larger scale. The purification process often includes crystallization or chromatography techniques to isolate the compound from by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents such as acyl chlorides or anhydrides are used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, amides, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The pathways involved may include signal transduction mechanisms or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol: The enantiomer of the compound with the opposite stereochemistry.
4-Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Phenylpropanolamine derivatives: Compounds with similar phenyl and amino groups but different substituents.
Uniqueness
(S)-2-Amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol is unique due to its specific stereochemistry and the presence of both methoxyphenyl and phenyl groups. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C23H25NO3 |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2S)-2-amino-1,1-bis(4-methoxyphenyl)-3-phenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO3/c1-26-20-12-8-18(9-13-20)23(25,19-10-14-21(27-2)15-11-19)22(24)16-17-6-4-3-5-7-17/h3-15,22,25H,16,24H2,1-2H3/t22-/m0/s1 |
InChI Key |
MTGPNLPKCOPYTO-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)([C@H](CC3=CC=CC=C3)N)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)(C(CC3=CC=CC=C3)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1',2'-Dihydrospiro[cyclobutane-1,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B14814160.png)
![3,5-dichloro-N-[(E)-(2-methyl-1H-indol-3-yl)methylidene]aniline](/img/structure/B14814173.png)

![N-{(E)-[4-(diethylamino)phenyl]methylidene}-2-methyl-5-nitroaniline](/img/structure/B14814184.png)



![N-(2,4-dimethylphenyl)-4-{2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}-4-oxobutanamide](/img/structure/B14814210.png)
![N-({2-[(3-bromo-4-methylphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14814215.png)



![N-[(E)-(4-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14814242.png)

